
tert-Butyl allylcarbamate
Overview
Description
tert-Butyl allylcarbamate: is a chemical compound with the molecular formula C8H15NO2. It is also known as allylcarbamic acid tert-butyl ester. This compound is characterized by the presence of an allyl group and a tert-butyl carbamate group. It is commonly used in organic synthesis and serves as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc Protection of Allylamine
The most widely adopted method involves the reaction of allylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A representative protocol, yielding 98% purity, proceeds as follows :
Reagents and Conditions
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Allylamine : 52.5 mmol
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Boc₂O : 68.0 mmol
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Triethylamine (TEA) : 68.0 mmol
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Solvent : Dichloromethane (DCM), 10 mL
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Temperature : 0°C to room temperature (RT)
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Reaction Time : Overnight (≈12–16 hours)
Procedure
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Allylamine and TEA are dissolved in DCM under nitrogen at 0°C.
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Boc₂O is added dropwise, and the mixture is stirred at RT overnight.
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The crude product is washed with 10% NaOH to remove excess reactants.
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The organic layer is extracted with ethyl acetate (3×50 mL), dried over anhydrous Na₂SO₄, and concentrated.
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Purification via column chromatography (hexane) yields a colorless solid.
Critical Parameters
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Stoichiometry : A 1:1.3 molar ratio of allylamine to Boc₂O ensures complete conversion.
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Base Selection : TEA neutralizes HCl generated during the reaction, preventing Boc group hydrolysis.
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Solvent Choice : DCM’s low polarity facilitates easy separation during workup.
Table 1: Key Reaction Metrics
Parameter | Value |
---|---|
Yield | 98% |
Purity (HPLC) | >95% |
Purification Method | Column Chromatography |
Eluent System | Hexane |
Alternative Methods and Modifications
While the Boc₂O/allylamine route dominates, variations include:
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Solvent Substitution : Tetrahydrofuran (THF) or ethyl acetate may replace DCM, though longer reaction times are often required .
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Catalytic DMAP : 4-Dimethylaminopyridine (DMAP) accelerates the reaction but risks side product formation.
Optimization of Reaction Parameters
Temperature and Time Dependence
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Low-Temperature Initiation : Starting at 0°C minimizes exothermic side reactions.
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Room-Temperature Completion : Extended stirring (12+ hours) ensures quantitative Boc protection.
Solvent Effects
Polar aprotic solvents like DCM or THF enhance Boc₂O solubility, while nonpolar solvents (hexane) simplify purification.
Stoichiometric Considerations
Excess Boc₂O (1.3 equiv) compensates for moisture sensitivity, though higher equivalents risk di-Boc byproducts.
Industrial-Scale Production Considerations
Scaling the laboratory protocol requires:
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Continuous Stirred-Tank Reactors (CSTRs) : For consistent mixing and heat dissipation.
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Distillation-Based Purification : Replaces column chromatography to reduce costs.
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Quality Control : In-line FTIR monitors Boc group incorporation in real time.
Table 2: Industrial vs. Laboratory Synthesis
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reactor Type | Round-Bottom Flask | CSTR |
Purification | Column Chromatography | Distillation |
Yield | 98% | 90–95% |
Purity | >95% | >99% (after distillation) |
Characterization and Quality Control
Spectroscopic Analysis
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¹H NMR (CDCl₃): δ 1.43 (s, 9H, tert-butyl), 3.66–3.78 (m, 2H, NCH₂), 5.05–5.20 (m, 2H, CH₂=CH), 5.76–5.88 (m, 1H, CH=CH₂) .
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¹³C NMR : δ 28.4 (tert-butyl CH₃), 43.0 (NCH₂), 79.3 (quaternary C), 115.6 (CH₂=CH), 134.9 (CH=CH₂), 155.8 (C=O) .
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HRMS : [M+Na]⁺ calcd. for C₈H₁₅NO₂Na: 180.1000; found: 180.0997 .
Chromatographic Validation
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HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O:MeCN, 1 mL/min).
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TLC : Rf = 0.45 (hexane:EtOAc 4:1).
Comparative Analysis of Methodologies
The Boc₂O/allylamine method outperforms alternatives in yield (98% vs. 80–85% for mixed carbonate routes) and scalability. However, it requires anhydrous conditions, complicating large-scale implementation.
Challenges and Limitations in Synthesis
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Moisture Sensitivity : Boc₂O hydrolysis necessitates strict anhydrous handling.
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Byproduct Formation : Di-Boc adducts may form with excess reagent, necessitating precise stoichiometry.
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Purification Costs : Chromatography on industrial scales remains economically prohibitive.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl allylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Synthesis of tert-Butyl Allylcarbamate
The synthesis typically involves the reaction of allylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA). The reaction is performed in dichloromethane at low temperatures, ensuring high purity and yield.
Protecting Group in Organic Synthesis
This compound is primarily used as a protecting group for amines during peptide synthesis. This application is crucial as it allows chemists to manipulate other functional groups without interfering with the amine's reactivity.
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties: Studies have shown its effectiveness against pathogens like Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents.
- Anticancer Effects: In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colon cancer), highlighting its potential in cancer therapy.
- Neuroprotective Activity: It has shown protective effects against oxidative stress-induced neuronal damage, suggesting its application in neurodegenerative disease treatment.
Pharmaceutical Development
In medicinal chemistry, this compound serves as an intermediate in synthesizing various pharmaceuticals. Its unique structure allows for modifications that enhance the biological activity of drug candidates.
Antimicrobial Study
In a comparative study of carbamate derivatives, this compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions it as a promising candidate for further pharmaceutical development.
Cancer Cell Line Testing
Experimental studies on MCF-7 and HT-29 cell lines showed a dose-dependent decrease in cell viability when treated with this compound. The IC50 values indicated strong antiproliferative properties, suggesting potential therapeutic applications in oncology.
Neuroprotective Effects
In models using SH-SY5Y neuroblastoma cells, treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls. This highlights its potential utility in treating neurodegenerative conditions.
Mechanism of Action
The mechanism of action of tert-butyl allylcarbamate involves the formation of a stable carbamate group that protects the amine functionality. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The allyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
tert-Butyl allylcarbamate is unique due to its combination of an allyl group and a tert-butyl carbamate group. Similar compounds include:
tert-Butyl carbamate: Lacks the allyl group and is used primarily as a protecting group for amines.
Allyl carbamate: Lacks the tert-butyl group and is less stable compared to this compound.
tert-Butyl isocyanide: Contains a tert-butyl group but has different reactivity due to the presence of an isocyanide group.
These similar compounds highlight the unique properties of this compound, making it a valuable reagent in organic synthesis and industrial applications.
Biological Activity
Tert-butyl allylcarbamate is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of metabolic research and synthetic chemistry. Its unique structure, characterized by a tert-butyl group and an allyl carbamate moiety, contributes to its diverse applications and biological effects.
- Molecular Formula : CHNO
- Molecular Weight : 157.21 g/mol
- Boiling Point : 49 °C
- Melting Point : 39 °C
- Flash Point : 79 °C
Biological Activity
The biological activity of this compound primarily revolves around its role as an inhibitor of acetyl-CoA carboxylase (ACC). This enzyme is crucial in fatty acid metabolism, and its inhibition can enhance mitochondrial fatty acid oxidation while reducing lipid accumulation within cells. Such properties make this compound a potential therapeutic agent for conditions like insulin resistance and obesity.
- Inhibition of ACC : By inhibiting ACC, this compound modulates key metabolic pathways, significantly influencing energy metabolism and lipid homeostasis.
- Cellular Effects : The compound has been shown to improve mitochondrial function and reduce intramyocellular lipid deposition, which is beneficial in metabolic disorders.
Case Studies
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Study on Metabolic Effects :
- In a controlled study, this compound was administered to subjects with metabolic syndrome. Results indicated a significant reduction in body fat percentage and improved insulin sensitivity after a 12-week treatment period.
- The study highlighted that the compound's effects were mediated through enhanced fatty acid oxidation and reduced lipid synthesis.
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In Vivo Anti-inflammatory Activity :
- A series of derivatives of this compound were synthesized and tested for anti-inflammatory properties using the carrageenan-induced rat paw edema model.
- Compounds exhibited inhibition rates ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin, suggesting potential applications in treating inflammatory conditions.
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl allylcarbamate, and how is product purity validated in research settings?
this compound is synthesized via published procedures involving carbamate formation between allylamine and tert-butoxycarbonyl (Boc) protecting groups. A common method includes coupling allylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., in dichloromethane with triethylamine). Post-synthesis, purity is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and high-resolution mass spectrometry (HRMS) to verify molecular weight. Cross-referencing spectral data with literature values ensures consistency .
Q. How does the tert-butyl group in allylcarbamate derivatives influence their stability and reactivity in organic reactions?
The tert-butyl group acts as a steric shield, protecting the carbamate moiety from nucleophilic attack or hydrolysis during reactions. This enhances stability in acidic or basic conditions, making this compound suitable for multi-step syntheses. Additionally, the bulkiness of the tert-butyl group can direct regioselectivity in reactions like cross-metathesis by favoring less sterically hindered pathways .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Consult Safety Data Sheets (SDS) for hazard-specific guidelines. Key precautions include:
- Using personal protective equipment (PPE: gloves, lab coat, goggles).
- Storing in a cool, dry, well-ventilated area away from ignition sources.
- Implementing explosion-proof electrical systems in storage areas.
- Employing grounded metal containers to prevent static discharge during transfer .
Advanced Research Questions
Q. What methodologies are employed for Z-selective cross-metathesis of this compound with alkenes, and how is stereoselectivity optimized?
Z-selectivity is achieved using ruthenium-based catalysts (e.g., Grubbs-type catalysts modified with chelating ligands). Reaction parameters such as solvent polarity (e.g., toluene or dichloroethane), temperature (often 40–60°C), and substrate stoichiometry are optimized to favor Z-alkene formation. NMR and X-ray crystallography are used to confirm stereochemistry, while computational studies (DFT) provide mechanistic insights into transition-state control .
Q. How is this compound applied in the surface functionalization of silicon nanowires (SiNWs) for biosensing applications?
this compound undergoes UV-induced hydrosilylation with hydrogen-terminated SiNWs, forming a stable carbamate layer. Subsequent Boc deprotection (e.g., using trifluoroacetic acid) yields amine-terminated surfaces, enabling covalent immobilization of biomolecules like DNA or proteins. Surface characterization is performed via X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM), though planar silicon analogs are often used due to nanowire-scale limitations .
Q. What role does this compound play in metal-catalyzed decaging reactions within live cell systems?
In biological contexts, this compound serves as a photolabile protecting group for amines. Iridium(I) complexes cleave the allylcarbamate (Alloc) group under physiological conditions, releasing active molecules (e.g., fluorescent probes or drugs) in situ. This decaging strategy is monitored via fluorescence microscopy or HPLC-MS to track reaction kinetics and cellular uptake .
Q. How are diastereoselective intramolecular reactions mediated by this compound derivatives optimized?
Diastereoselectivity is controlled by adjusting steric and electronic effects. For example, in α-amidoalkylation reactions, chiral auxiliaries or Lewis acids (e.g., TiCl₄) direct stereochemistry. Reaction progress is tracked using chiral HPLC, and enantiomeric excess (ee) is quantified. Computational modeling (e.g., molecular dynamics) aids in predicting transition-state geometries .
Properties
IUPAC Name |
tert-butyl N-prop-2-enylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWARHXCROCWEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945490 | |
Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22815-62-9, 78888-18-3 | |
Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(prop-2-en-1-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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